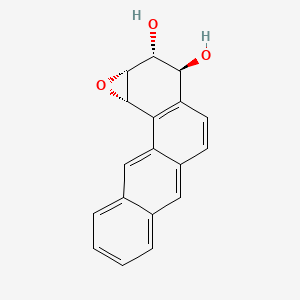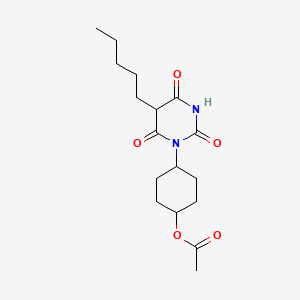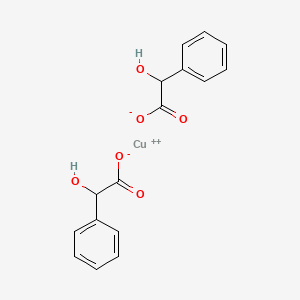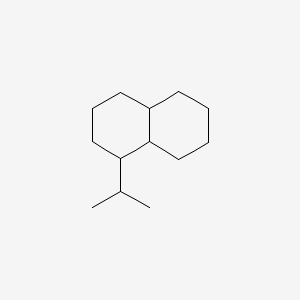
Isopropyldecalin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyldecalin is an organic compound with the molecular formula C13H24 and a molecular weight of 180.3297 g/mol . It is also known by its IUPAC name, 1-(propan-2-yl)-decahydronaphthalene . This compound is characterized by its decalin structure, which consists of two fused six-membered rings, with an isopropyl group attached to one of the rings .
准备方法
Synthetic Routes and Reaction Conditions
Isopropyldecalin can be synthesized through various methods. One common synthetic route involves the hydrogenation of isopropylnaphthalene under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C) , to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isopropylnaphthalene in large reactors. The process is optimized to achieve high yields and purity of the final product . The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion .
化学反应分析
Types of Reactions
Isopropyldecalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Further reduction of this compound can lead to the formation of more saturated hydrocarbons.
Substitution: The isopropyl group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for reduction reactions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted this compound derivatives.
科学研究应用
Isopropyldecalin has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of isopropyldecalin involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Isopropyldecalin can be compared with other similar compounds, such as:
Decalin: Lacks the isopropyl group, making it less sterically hindered.
Tetralin: Contains only one six-membered ring fused with a benzene ring, differing in structure and reactivity.
Isopropylnaphthalene: Contains an aromatic naphthalene ring system, making it more reactive in certain chemical reactions.
This compound is unique due to its specific structure, which combines the stability of the decalin system with the steric effects of the isopropyl group .
属性
CAS 编号 |
1010-74-8 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
1-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C13H24/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h10-13H,3-9H2,1-2H3 |
InChI 键 |
VIJJVIFWVZYBLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCCC2C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


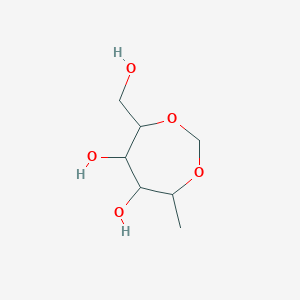

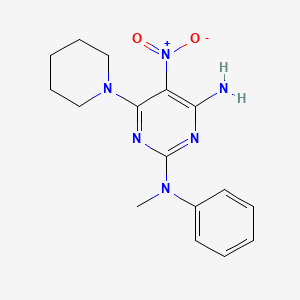
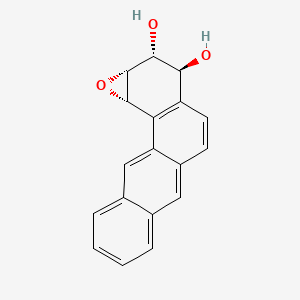
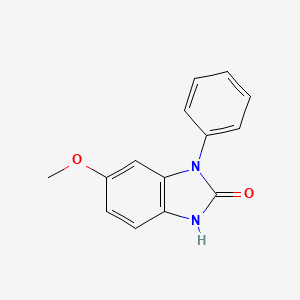
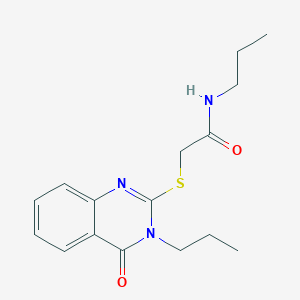

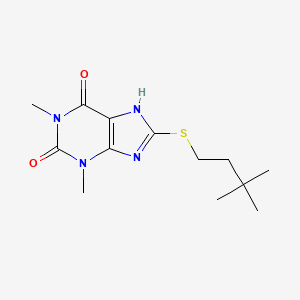
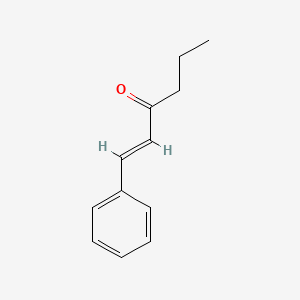
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
